molecular formula C11H12Br2N2 B12348407 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B12348407
M. Wt: 332.03 g/mol
InChI Key: JGCRNIYCSLYWCZ-UHFFFAOYSA-N
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Description

2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C11H12Br2N2. It is an indole derivative, characterized by the presence of two bromine atoms at positions 5 and 7, a methyl group at position 2, and an ethanamine side chain at position 3 of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine typically involves the bromination of 2-methylindole followed by the introduction of the ethanamine side chain. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms at positions 5 and 7, along with the methyl group at position 2, imparts unique chemical properties to 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine. These structural features influence its reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCRNIYCSLYWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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